molecular formula C20H33NO B1389350 N-(Cyclohexylmethyl)-4-(heptyloxy)aniline CAS No. 1040689-80-2

N-(Cyclohexylmethyl)-4-(heptyloxy)aniline

Cat. No. B1389350
CAS RN: 1040689-80-2
M. Wt: 303.5 g/mol
InChI Key: UWFZNEDLGVXRHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Cyclohexylmethyl)-4-(heptyloxy)aniline (NCHHA) is a cyclic amine and a derivative of aniline. It is a colorless solid that is insoluble in water and has a melting point of 124-126°C. NCHHA is a useful compound for a variety of chemical reactions, and it has been used in research for its potential applications in pharmaceuticals and biochemistry. NCHHA is also known as 1-(cyclohexylmethyl)-4-(heptyloxy)benzene, or NCHHB.

Scientific Research Applications

NCHHA has been studied for its potential applications in pharmaceuticals, biochemistry, and other fields. It has been used to study the effects of cyclic amines on enzyme activity, as well as the effects of cyclic amines on the activity of various enzymes. NCHHA has also been used to study the effects of cyclic amines on cell signaling pathways, as well as their potential use as a therapeutic agent.

Mechanism of Action

NCHHA has been shown to act as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins and other eicosanoids. COX inhibition leads to decreased production of these compounds, which can have a variety of effects on the body. NCHHA has also been shown to inhibit the enzyme lipoxygenase (LOX), which is involved in the production of leukotrienes. Inhibition of LOX can have anti-inflammatory effects.
Biochemical and Physiological Effects
NCHHA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins and leukotrienes, which can have anti-inflammatory effects. NCHHA has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine, which can have a variety of effects on the body.

Advantages and Limitations for Lab Experiments

NCHHA is a useful compound for a variety of laboratory experiments. It is relatively easy to synthesize and is relatively stable, making it suitable for a variety of reactions. However, NCHHA is insoluble in water, making it difficult to work with in aqueous solutions. Additionally, NCHHA is a relatively expensive compound, making it difficult to use in large-scale experiments.

Future Directions

NCHHA has potential applications in pharmaceuticals, biochemistry, and other fields. Further research is needed to better understand its mechanism of action and to explore its potential therapeutic benefits. Additionally, further research is needed to develop methods for synthesizing NCHHA more efficiently and cost-effectively. Finally, further research is needed to explore the potential use of NCHHA in drug delivery systems.

Synthesis Methods

NCHHA is synthesized using a two-step reaction involving the condensation of 4-heptyloxybenzaldehyde with cyclohexanone in the presence of a base. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants. The product is then purified by recrystallization from ethanol or methanol.

properties

IUPAC Name

N-(cyclohexylmethyl)-4-heptoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33NO/c1-2-3-4-5-9-16-22-20-14-12-19(13-15-20)21-17-18-10-7-6-8-11-18/h12-15,18,21H,2-11,16-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFZNEDLGVXRHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)NCC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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